N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide
Description
N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzoxazole ring, a carbamothioyl group, and a methoxybenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
CAS No. |
590396-67-1 |
|---|---|
Molecular Formula |
C24H21N3O3S |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3-methoxybenzamide |
InChI |
InChI=1S/C24H21N3O3S/c1-14-6-4-9-19(15(14)2)23-26-20-13-17(10-11-21(20)30-23)25-24(31)27-22(28)16-7-5-8-18(12-16)29-3/h4-13H,1-3H3,(H2,25,27,28,31) |
InChI Key |
HVXAAHFFVGTVAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide typically involves the reaction of 2,3-dimethylphenylamine with benzoxazole-5-carbonyl chloride to form the intermediate benzoxazole derivative. This intermediate is then reacted with 3-methoxybenzoyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The benzoxazole ring and carbamothioyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide
- N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide
Uniqueness
N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide is unique due to the presence of the methoxy group at the 3-position of the benzamide moiety. This structural feature can influence its chemical reactivity, binding properties, and overall biological activity, distinguishing it from other similar compounds.
Biological Activity
N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzoxazole moiety and a methoxybenzamide group. Its molecular formula is with a molecular weight of approximately 410.50 g/mol. The structure can be visualized as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
- Breast Cancer (MCF-7) : IC50 values indicated potent inhibition of cell proliferation.
- Lung Cancer (A549) : The compound exhibited a dose-dependent response, leading to apoptosis in treated cells.
The mechanism appears to involve the induction of reactive oxygen species (ROS), which triggers apoptotic pathways in cancer cells.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro tests revealed effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results suggest that the compound may interfere with bacterial cell wall synthesis or function.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and compounds that inhibit its activity are valuable in treating hyperpigmentation disorders. This compound demonstrated competitive inhibition of tyrosinase with IC50 values significantly lower than traditional inhibitors like kojic acid .
The biological activities of this compound can be attributed to multiple mechanisms:
- ROS Generation : Induces oxidative stress leading to cancer cell apoptosis.
- Enzyme Inhibition : Specifically inhibits tyrosinase activity, reducing melanin production.
- Antimicrobial Action : Disrupts bacterial cellular processes.
Case Studies
Case Study 1: Anticancer Efficacy
In a study conducted on MCF-7 cells, treatment with varying concentrations of the compound resulted in a notable decrease in cell viability after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups.
Case Study 2: Tyrosinase Inhibition
In another investigation focusing on skin pigmentation disorders, the compound was tested against human tyrosinase. Results indicated that it not only inhibited enzyme activity but also downregulated melanogenesis-related gene expression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
